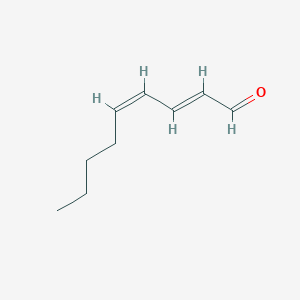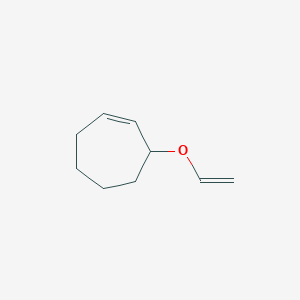
2,2-Dibromo-3-phenylcyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-3-phenylcyclopropanecarboxylic acid is an organic compound characterized by the presence of two bromine atoms, a phenyl group, and a cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid typically involves the bromination of 3-phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form 3-phenylcyclopropanecarboxylic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Hydroxyl derivatives.
Reduction: 3-phenylcyclopropanecarboxylic acid.
Oxidation: Carboxylic acids or ketones.
科学研究应用
2,2-Dibromo-3-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid involves its interaction with various molecular targets. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but differs in the position of bromine atoms and the absence of a cyclopropane ring.
3-Phenylcyclopropanecarboxylic acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
属性
CAS 编号 |
1205-31-8 |
|---|---|
分子式 |
C10H8Br2O2 |
分子量 |
319.98 g/mol |
IUPAC 名称 |
2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14) |
InChI 键 |
ZRYYLFBAOCSPMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)





![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
